The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of a wide array of biological targets, leading to promising therapeutic candidates for oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyrazines and related analogues, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting critical nodes in these pathways.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer therapy.[1][2] Imidazo[1,2-a]pyrazine-based compounds have been extensively investigated as potent inhibitors of Aurora kinases.[3][4]
These inhibitors typically function as ATP-competitive agents, binding to the hinge region of the kinase domain. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the imidazo[1,2-a]pyrazine core are crucial for potency and selectivity.[5] For instance, optimization of the solvent-accessible 8-position has led to improvements in both oral bioavailability and off-target kinase inhibition.[4] The development of these inhibitors has been guided by X-ray crystallography, providing detailed insights into their binding modes.[3]
A common method to assess the potency of imidazo[1,2-a]pyrazine derivatives against Aurora kinases is a radiometric kinase assay.
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[6] These compounds have demonstrated antiproliferative activity in various cancer cell lines.[7] The related imidazo[1,2-a]pyridine scaffold has also been extensively explored for its ability to inhibit the PI3K/Akt pathway.[8][9]
Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, with some compounds displaying potent activity.[10] The cytotoxic effects of these inhibitors have been shown to correlate with their inhibitory activity against CDK9 in various cancer cell lines.[10]
ENPP1 is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response to cancer. Inhibition of ENPP1 can enhance the antitumor immune response. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[11] These inhibitors have been shown to enhance the expression of downstream target genes of the STING pathway and have demonstrated promising in vivo antitumor efficacy, particularly in combination with anti-PD-1 antibodies.[11]
The complex pathology of neurodegenerative diseases presents a significant challenge for drug discovery. The imidazo[1,2-a]pyrazine scaffold and its analogues are being investigated for their potential to modulate key targets implicated in these disorders.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[14] Imidazo[1,2-b]pyridazine derivatives have been designed and synthesized as potent and brain-penetrant GSK-3β inhibitors.[14] In vivo studies in a mouse model of Alzheimer's disease have shown that these compounds can significantly reduce the levels of phosphorylated tau.[14] The related imidazo[1,5-a]pyridine scaffold has also been explored for the development of GSK-3β inhibitors with improved central nervous system permeability.[15]
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission in the central nervous system. Their dysregulation is implicated in conditions like epilepsy. Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8.[16] These compounds have demonstrated seizure protection in preclinical models, highlighting their potential as anticonvulsant agents.[16]
The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. The imidazo[1,2-a]pyrazine scaffold has shown promise in targeting both viral and bacterial pathogens.
The influenza virus nucleoprotein (NP) is essential for viral replication and is a promising target for antiviral drug development. A series of imidazo[1,2-a]pyrazine derivatives have been identified that exhibit potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[17][18] These compounds have been shown to induce clustering of the viral NP and prevent its nuclear accumulation, thereby inhibiting viral replication.[18]
Type IV secretion systems (T4SS) are utilized by many Gram-negative bacteria to deliver effector molecules into host cells, a process crucial for their pathogenicity. The VirB11 ATPase HP0525 is a key component of the T4SS in Helicobacter pylori. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of this ATPase, demonstrating their potential as a new class of antibacterial agents that target virulence rather than bacterial growth.[19]
Chronic inflammation is a key contributor to a wide range of diseases. Imidazo[1,2-a]pyridine derivatives, structurally similar to imidazo[1,2-a]pyrazines, have demonstrated significant anti-inflammatory effects.
The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[20] This suggests that the broader imidazo-heterocycle class of compounds holds potential for the development of novel anti-inflammatory agents.
The imidazo[1,2-a]pyrazine scaffold and its close analogues represent a remarkably versatile platform for the development of novel therapeutics. The extensive research into this chemical space has yielded potent and selective inhibitors for a diverse range of targets in oncology, neurodegenerative diseases, infectious diseases, and inflammation. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for addressing significant unmet medical needs.
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
-
(2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
Belanger, D. B., Gray, K., Voigt, J. H., Basso, A. D., Hruza, A., Lindsley, C. W., & Curran, P. J. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 54(1), 201–210. [Link]
-
(2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link]
-
Fancelli, D., Berta, D., Bindi, S., Cameron, A., Candiani, I., Cappella, P., Carpinelli, P., Casale, E., Ciavolella, A., Cuman, S., D'Anello, M., Donati, D., Ermoli, A., Fachin, G., Felder, E. R., Ferguson, R. D., Forte, B., Giorgini, M. L., Isacchi, A., … Vulpetti, A. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]
-
Belanger, D. B., Gray, K., Voigt, J. H., Basso, A. D., Hruza, A., Lindsley, C. W., & Curran, P. J. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]
-
(2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]
-
Altaher, A. M., Al-Omar, M. A., & Aliwaini, S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Ghandadi, M., Mehranfar, F., & Al-Abdullah, E. S. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer, 22(1), 1-16. [Link]
-
S.N., S., & B.M., P. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Pissinate, K., Martins, L. P., de Oliveira, C. C., de Oliveira, A. S., de Faria, V. F., de Souza, M. V. N., & Wardell, J. L. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
(2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]
-
Al-Ghorbani, M., El-Gazzar, M. G., & Abbas, S. Y. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4504. [Link]
-
(2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
-
(2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, J., Zhang, L., Liu, Y., & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
-
Cui, J., Shen, Y., Cai, H., Wei, H., Zhang, L., Su, W., & Ding, J. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(16), 6839–6855. [Link]
-
(2017). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Scott, M., Hothersall, J., Eurtivong, C., Dossetter, A. G., & Thomas, G. H. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 23(23), 6425–6429. [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
Rizk, M. A., El-Sayed, S. A., El-Kadi, D. A., & El-Sayed, M. A. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica, 68(1), 249–256. [Link]
-
Aliwaini, S., Altaher, A. M., Awadallah, A., & Morjan, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Sgalla, G., Lolli, M. L., Ciraolo, E., Giurato, L., Marini, E., Bouzom, F., Brancale, A., & Carazzone, C. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(17), 3986. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, J., Zhang, L., Liu, Y., & Liu, Z. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(10), 1599–1610. [Link]
-
(2012). Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. ResearchGate. [Link]
-
Yu, T., Belanger, D. B., Hruza, A., Wu, W., Basso, A. D., Lindsley, C. W., & Curran, P. J. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1362–1366. [Link]
-
Zhang, P., Li, Y., Wang, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
-
(2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Gupta, V., Mahata, T., Roy, R., Gharai, P. K., Jana, A., Garg, S., & Ghosh, S. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1045804. [Link]
-
Aliwaini, S., Altaher, A. M., Awadallah, A., & Morjan, R. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
-
Al-Ostath, A., El-Agrody, A. M., & El-Gendy, M. A. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]
-
(2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
Cid, J. M., Tresadern, G., Duvey, G., MacSweeney, A., Andrés, J. I., Trabanco, A. A., & de Lucas, A. I. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1132–1137. [Link]
-
(2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Singh, V., Kaur, M., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(30), 3590–3616. [Link]
-
(2021). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Universitat de Barcelona. [Link]
-
(2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
-
Zhang, P., Li, Y., Wang, Y., Wang, Y., Zhang, J., Zhang, L., & Liu, Z. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Semantic Scholar. [Link]
-
(2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]